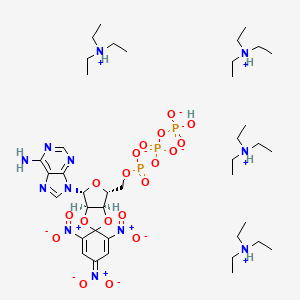
2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate monolithium trisodium salt
Übersicht
Beschreibung
2’,3’-O-(2,4,6-Trinitrophenyl)adenosin-5’-triphosphat Tetra(triethylammonium)salz: Es ist besonders wirksam gegen P2X1-, P2X3- und heteromere P2X2/3-Rezeptoren . Diese Verbindung wird aufgrund ihrer starken inhibitorischen Wirkungen auf ATP-induzierte Ströme in Zellen, die diese Rezeptoren exprimieren, in der wissenschaftlichen Forschung häufig verwendet .
Herstellungsmethoden
Die Synthese von 2’,3’-O-(2,4,6-Trinitrophenyl)adenosin-5’-triphosphat Tetra(triethylammonium)salz umfasst die Trinitrophenylierung von Adenosintriphosphat (ATP). Die Reaktion erfordert typischerweise die Verwendung von Trinitrobenzol-sulfonsäure (TNBS) als Nitriermittel. Die Reaktionsbedingungen beinhalten die Aufrechterhaltung einer kontrollierten Temperatur und eines pH-Werts, um die selektive Nitrierung des ATP-Moleküls sicherzustellen . Industrielle Produktionsmethoden für diese Verbindung sind nicht umfassend dokumentiert, aber die Synthese im Labormaßstab ist gut etabliert.
Vorbereitungsmethoden
The synthesis of 2’,3’-O-(2,4,6-Trinitrophenyl)adenosine-5’-triphosphate tetra (triethylammonium) salt involves the trinitrophenylation of adenosine triphosphate (ATP). The reaction typically requires the use of trinitrobenzene sulfonic acid (TNBS) as the nitrating agent. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective nitration of the ATP molecule . Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis is well-established.
Analyse Chemischer Reaktionen
2’,3’-O-(2,4,6-Trinitrophenyl)adenosin-5’-triphosphat Tetra(triethylammonium)salz durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Nitrogruppen in der Verbindung können zu Aminoderivaten reduziert werden.
Substitution: Die Trinitrophenylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Hydrolyse: Die Phosphatgruppen können unter sauren oder basischen Bedingungen hydrolysiert werden.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Reduktionsmittel wie Natriumdithionit zur Reduktion und Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
2’,3’-O-(2,4,6-Trinitrophenyl)adenosin-5’-triphosphat Tetra(triethylammonium)salz hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkung, indem sie selektiv P2X-Rezeptoren antagonisiert. Sie hemmt ATP-induzierte Ströme in Zellen, die P2X1-, P2X3- und heteromere P2X2/3-Rezeptoren mit IC50-Werten von 6, 0,9 bzw. 7 nM exprimieren . Zu den molekularen Zielen gehören die P2X-Rezeptor-Subtypen, und die beteiligten Signalwege beziehen sich auf die purinerge Signaltransduktion, die eine entscheidende Rolle in verschiedenen physiologischen Prozessen spielt .
Wirkmechanismus
The compound exerts its effects by selectively antagonizing P2X receptors. It inhibits ATP-induced currents in cells expressing P2X1, P2X3, and heteromeric P2X2/3 receptors with IC50 values of 6, 0.9, and 7 nM, respectively . The molecular targets include the P2X receptor subtypes, and the pathways involved are related to purinergic signaling, which plays a crucial role in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
2’,3’-O-(2,4,6-Trinitrophenyl)adenosin-5’-triphosphat Tetra(triethylammonium)salz ist aufgrund seiner hohen Selektivität und Potenz als P2X-Rezeptor-Antagonist einzigartig. Zu ähnlichen Verbindungen gehören:
2’,3’-O-(2,4,6-Trinitrophenyl)adenosin-5’-diphosphat (TNP-ADP): Ein weiteres trinitrophenyliertes Nukleotid mit ähnlichen antagonistischen Eigenschaften, aber geringerer Potenz.
2’,3’-O-(2,4,6-Trinitrophenyl)adenosin-5’-monophosphat (TNP-AMP): Ein Monophosphatderivat mit reduzierter Selektivität und Potenz im Vergleich zu TNP-ATP.
Diese ähnlichen Verbindungen unterstreichen die einzigartigen Eigenschaften von 2’,3’-O-(2,4,6-Trinitrophenyl)adenosin-5’-triphosphat Tetra(triethylammonium)salz in Bezug auf seine hohe Affinität und Selektivität für P2X-Rezeptoren.
Eigenschaften
IUPAC Name |
[[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-3'-dioxidoazaniumylidene-1',5'-dinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,4-diene]-6-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;triethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O19P3.4C6H15N/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30;4*1-4-7(5-2)6-3/h1-2,4-5,7,11-12,15H,3H2,(H6-,17,18,19,25,26,31,32,33,34,35,36,37);4*4-6H2,1-3H3/q-1;;;;/p+1/t7-,11-,12-,15-;;;;/m1..../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSNRUFLZVGKOU-NRBYJGOSSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H77N12O19P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1123.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-{2-[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-acetylamino}-acetylamino)-3-phenyl-propionylamino]-4-methyl-pentanoic acid](/img/structure/B7886571.png)




![6-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-4-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B7886586.png)
![[(5'R,7S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexanoate](/img/structure/B7886593.png)


![N-{5-nitrotricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-yl}acetamide](/img/structure/B7886626.png)



